Trimethyl phosphonoacetate (CAS 5927-18-4) is a highly efficient Horner-Wadsworth-Emmons (HWE) reagent used to synthesize α,β-unsaturated methyl esters from aldehydes and ketones . As a clear liquid with a boiling point of 118 °C at 0.85 mmHg and a density of 1.125 g/mL, it is a fundamental building block in both laboratory and industrial organic synthesis . From a procurement perspective, its primary value lies in its ability to directly install a methyl ester moiety with high E-selectivity, while generating a highly water-soluble dimethyl phosphate byproduct that streamlines downstream purification [1].
Substituting trimethyl phosphonoacetate with its closest analog, triethyl phosphonoacetate, is not a direct one-to-one replacement in process chemistry [1]. The most critical procurement difference is the final product: using the triethyl variant yields an ethyl ester, which requires additional, yield-reducing hydrolysis and re-esterification steps if a methyl ester is the required downstream intermediate [1]. Furthermore, the larger steric bulk of the ethoxy groups in the triethyl analog alters the transition state kinetics during oxaphosphetane formation, potentially reducing yields when reacting with sterically hindered ketones[2]. Finally, the diethyl phosphate byproduct is less hydrophilic than the dimethyl phosphate generated by trimethyl phosphonoacetate, increasing the risk of emulsions during aqueous workup [3].
Trimethyl phosphonoacetate directly converts carbonyls into α,β-unsaturated methyl esters, whereas triethyl phosphonoacetate yields ethyl esters [1]. If the synthetic route requires a methyl ester, using the trimethyl reagent eliminates the need for subsequent transesterification or saponification/re-esterification steps[2].
| Evidence Dimension | Downstream synthetic steps |
| Target Compound Data | Direct formation of methyl ester (0 additional steps) |
| Comparator Or Baseline | Triethyl phosphonoacetate (requires 1-2 additional steps for methyl ester conversion) |
| Quantified Difference | 100% reduction in transesterification steps |
| Conditions | Standard Horner-Wadsworth-Emmons olefination |
Procuring the exact matching ester precursor directly improves overall synthetic yield and reduces process time.
The rate-determining step of the HWE reaction is the formation of the oxaphosphetane intermediate, which is highly sensitive to steric repulsion[1]. Trimethyl phosphonoacetate possesses smaller methoxy substituents compared to the ethoxy groups of triethyl phosphonoacetate, reducing steric crowding at the transition state [2]. This allows for more efficient olefination of sterically hindered or unreactive ketones.
| Evidence Dimension | Steric bulk at the transition state |
| Target Compound Data | Dimethyl phosphonate group (methoxy substituents) |
| Comparator Or Baseline | Triethyl phosphonoacetate (ethoxy substituents) |
| Quantified Difference | Reduced steric repulsion during oxaphosphetane formation |
| Conditions | HWE olefination of sterically hindered ketones |
Drives higher conversion rates and improves E-selectivity when working with bulky or unreactive carbonyl substrates.
Following the HWE reaction, the phosphonate reagent is converted into a dialkyl phosphate salt byproduct [1]. Trimethyl phosphonoacetate generates a dimethyl phosphate salt, which has a significantly lower molecular weight and higher hydrophilicity than the diethyl phosphate salt produced by triethyl phosphonoacetate[2]. This ensures rapid and complete partitioning into the aqueous phase during extraction.
| Evidence Dimension | Byproduct aqueous solubility |
| Target Compound Data | Dimethyl phosphate salt (highly hydrophilic) |
| Comparator Or Baseline | Triethyl phosphonoacetate (Diethyl phosphate salt, lower hydrophilicity) |
| Quantified Difference | Faster phase separation and lower risk of organic layer contamination |
| Conditions | Post-reaction aqueous extraction |
Prevents emulsion formation and trace organophosphate contamination, streamlining large-scale process chemistry.
In reactions requiring an excess of the phosphonate reagent, unreacted starting material must be removed during purification. Trimethyl phosphonoacetate has a lower molecular weight (182.11 g/mol) and is more volatile than triethyl phosphonoacetate (224.19 g/mol) . This allows for its removal via vacuum distillation at lower temperatures, protecting the newly formed alkene product from thermal degradation.
| Evidence Dimension | Molecular weight and volatility |
| Target Compound Data | MW 182.11 g/mol, B.P. 118 °C at 0.85 mmHg |
| Comparator Or Baseline | Triethyl phosphonoacetate (MW 224.19 g/mol, B.P. ~142-145 °C at 9 mmHg) |
| Quantified Difference | ~18.7% lower molecular weight, enabling milder distillation |
| Conditions | Post-reaction vacuum distillation |
Enables milder distillation conditions, protecting thermally sensitive alkene products from degradation during purification.
Direct HWE olefination to form methyl acrylates without needing transesterification, saving synthetic steps and improving overall yield [1].
Utilizing the lower steric bulk of the dimethyl phosphonate group to push sluggish HWE reactions to completion, where triethyl phosphonoacetate would result in poor conversion [2].
Benefiting from the highly water-soluble dimethyl phosphate byproduct for rapid, emulsion-free aqueous workups, reducing cycle times in pilot plant operations [3].
Used as a precursor for generating specific phosphonic acids where clean, rapid dealkylation of the methoxy groups is preferred over ethoxy groups [4].
Irritant